[2-(Methoxymethyl)oxan-2-yl]methanamine
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Overview
Description
[2-(Methoxymethyl)oxan-2-yl]methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, (2-(methoxymethyl)tetrahydro-2H-pyran-2-yl)methanamine . This compound is primarily used in research and development and has various applications in scientific research .
Preparation Methods
The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanamine involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran with methoxymethyl chloride in the presence of a base to form the intermediate compound, which is then reacted with methanamine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
[2-(Methoxymethyl)oxan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes substitution reactions where the methoxymethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(Methoxymethyl)oxan-2-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)oxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
[2-(Methoxymethyl)oxan-2-yl]methanamine can be compared with other similar compounds such as:
[2-(Methoxymethyl)tetrahydro-2H-pyran-2-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
[2-(Methoxymethyl)tetrahydro-2H-pyran-2-yl]methanethiol: This compound has a thiol group instead of an amine group.
The uniqueness of this compound lies in its specific functional groups and their interactions, which make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
[2-(methoxymethyl)oxan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBGKUZCYAYMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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